molecular formula C10H6Cl2O4S2 B1595758 1,5-Naphthalenedisulfonyl chloride CAS No. 1928-01-4

1,5-Naphthalenedisulfonyl chloride

Cat. No. B1595758
CAS RN: 1928-01-4
M. Wt: 325.2 g/mol
InChI Key: BCXWMIMRDMIJGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05521160

Procedure details

A solution of 14.5 g of D-glucamine in 120 ml of water was covered with a solution of 11.4 g of naphthalene-1,5-disulfonyl chloride in 300 ml of ethyl acetate. 80 ml of a 1.0N sodium hydroxide solution were added dropwise to the vigorously stirred mixture during 4 hours. After stirring at room temperature for 20 hours the aqueous phase was separated, washed once with 100 ml of ethyl acetate and concentrated at 50° C. on a rotary evaporator. The viscous residue was evaporated azeotropically three times with 50 ml of toluene each time, subsequently taken up in a solution of 300 ml of pyridine and 100 ml of acetic anhydride and heated to reflux for 8 hours. The reaction mixture was again concentrated to dryness and partitioned between water and ethyl acetate. The organic phase was washed with water and sodium hydrogen carbonate solution, dried over magnesium sulfate and evaporated. The residue was chromatographed on silica gel in hexane/ethyl acetate as the eluent. 5.6 g of the purified product were dissolved in 100 ml of methanol and treated with 2 mg of sodium. After stirring for 16 hours. the insoluble precipitate was filtered off. This was dried at 50° C. in a high vacuum and gave naphthalene-1,5-disulfonic acid bis-D-glucit-1-ylamide, MS: m/z 615 ([M+H]+); 637 ([M+Na]+).
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)[OH:4].[C:13]1([S:27](Cl)(=[O:29])=[O:28])[C:22]2[CH:21]=[CH:20][CH:19]=[C:18]([S:23](Cl)(=[O:25])=[O:24])[C:17]=2[CH:16]=[CH:15][CH:14]=1.[OH-:31].[Na+]>O.C(OCC)(=O)C>[C:13]1([S:27]([OH:29])(=[O:4])=[O:28])[C:22]2[CH:21]=[CH:20][CH:19]=[C:18]([S:23]([OH:25])(=[O:24])=[O:31])[C:17]=2[CH:16]=[CH:15][CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
14.5 g
Type
reactant
Smiles
NC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Two
Name
Quantity
11.4 g
Type
reactant
Smiles
C1(=CC=CC=2C(=CC=CC12)S(=O)(=O)Cl)S(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 20 hours the aqueous phase
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
washed once with 100 ml of ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at 50° C. on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The viscous residue was evaporated azeotropically three times with 50 ml of toluene each time
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 8 hours
Duration
8 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was again concentrated to dryness
CUSTOM
Type
CUSTOM
Details
partitioned between water and ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with water and sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel in hexane/ethyl acetate as the eluent
DISSOLUTION
Type
DISSOLUTION
Details
5.6 g of the purified product were dissolved in 100 ml of methanol
ADDITION
Type
ADDITION
Details
treated with 2 mg of sodium
STIRRING
Type
STIRRING
Details
After stirring for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
the insoluble precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
This was dried at 50° C. in a high vacuum

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C1(=CC=CC=2C(=CC=CC12)S(=O)(=O)O)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.